[3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol
Description
[3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol is a synthetic organic compound that features a cyclobutyl ring substituted with an ethoxy group, a dimethyl group, and a thiazolylmethylamino group
Properties
IUPAC Name |
[3-ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-4-17-11-5-13(8-16,12(11,2)3)15-6-10-7-18-9-14-10/h7,9,11,15-16H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUGFFKXUPPIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(CO)NCC2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene precursor.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.
Substitution with the Thiazolylmethylamino Group: The thiazolylmethylamino group can be introduced through a nucleophilic substitution reaction, where a thiazole derivative reacts with a suitable amine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and etherification steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of various alcohol or amine derivatives.
Substitution: Introduction of different functional groups, leading to a variety of substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its thiazole moiety is of particular interest due to its presence in many biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing thiazole rings have been shown to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of [3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol: Unique due to its combination of a cyclobutyl ring with a thiazole moiety.
[3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclopentyl]methanol: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
[3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclohexyl]methanol: Similar structure but with a cyclohexyl ring.
Uniqueness
The uniqueness of this compound lies in its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring size on biological activity and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
